![molecular formula C14H15F3N4OS B2781618 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1797976-72-7](/img/structure/B2781618.png)
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H15F3N4OS and its molecular weight is 344.36. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Material Properties
Anion Tuning of Rheology and Morphology : One study focused on the hydrogelation properties of urea derivatives, demonstrating that the rheology and morphology of hydrogels can be finely tuned by altering the anionic components. This has implications for material science, particularly in developing smart materials with adjustable physical properties (Lloyd & Steed, 2011).
Organic Synthesis and Chemical Reactions
Synthesis of Heterocyclic Derivatives : Research into novel pyridine and naphthyridine derivatives highlights the versatility of thiophene and urea in synthesizing complex organic molecules. These compounds have potential applications in drug discovery and organic electronics (Abdelrazek et al., 2010).
Cycloaddition Reactions : Another study explored the reactivity of trifluorodiazoethane, relevant to the trifluoromethyl group in the target compound, showing its utility in forming cyclopropanes and pyrazolines through photolysis and dipolar addition. This research underscores the potential for creating diverse molecular architectures using fluoroalkyl groups (Atherton & Fields, 1968).
Medicinal Chemistry and Drug Design
Antibacterial and Antifungal Compounds : A study focused on synthesizing new heterocyclic compounds containing sulfonamido moieties, demonstrating significant antibacterial activity. This underscores the potential of incorporating urea derivatives into molecules designed to combat microbial infections (Azab, Youssef, & El‐Bordany, 2013).
Inhibitors of MAP Kinase p38α : Research into N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α illustrates the therapeutic potential of such compounds in treating diseases mediated by this enzyme, such as inflammation and cancer (Getlik et al., 2012).
properties
IUPAC Name |
1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4OS/c15-14(16,17)11-8-10(9-3-4-9)21(20-11)6-5-18-13(22)19-12-2-1-7-23-12/h1-2,7-9H,3-6H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFORNWWIFSSOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.